4-(1,3-Dioxolan-2-yl)cyclohexanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYOQIFFHXVJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Cornerstone of Controlled Reactions: Protected Carbonyl Systems
In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. This is where the concept of protecting groups becomes crucial. A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions. This strategy prevents unwanted side reactions and allows chemists to orchestrate a precise sequence of transformations.
The carbonyl group, a fundamental functional group in organic chemistry, is highly reactive towards a plethora of reagents. Its protection is often a necessary step in the synthesis of complex molecules. One of the most common and effective methods for protecting aldehydes and ketones is the formation of acetals or ketals. The reaction of a carbonyl compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst, results in the formation of a cyclic acetal or ketal, known as a 1,3-dioxolane (B20135).
The 1,3-dioxolane protecting group is particularly advantageous due to its stability under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and hydrides. However, it can be readily removed (deprotected) under acidic conditions, regenerating the original carbonyl group. This robust yet reversible nature makes the 1,3-dioxolane an ideal protecting group for orchestrating complex synthetic routes.
Synthetic Methodologies for 4 1,3 Dioxolan 2 Yl Cyclohexanone
Formation of Fused and Bridged Heterocycles
The reactivity of the ketone group in 4-(1,3-Dioxolan-2-yl)cyclohexanone allows for its participation in cyclization reactions to form fused and bridged heterocyclic systems. Fused heterocycles, where two or more rings share a common bond, are prevalent in many natural products and synthetic drugs.
For example, the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a reaction involving isatin, diketene, and primary amines, showcasing a method for constructing fused ring systems. nih.gov While this specific example does not use this compound, the underlying principles of using a ketone-containing starting material to build fused heterocyclic scaffolds are applicable. The development of synthetic methods for three-dimensional ring-fused heterocycles through cycloaddition reactions further illustrates the potential for creating complex molecular architectures from simpler building blocks. nih.gov
Synthesis of Thiazole (B1198619), Furan (B31954), and Pyrrole (B145914) Derivatives
The chemical reactivity of this compound makes it a suitable precursor for the synthesis of various five-membered heterocyclic rings, including thiazoles, furans, and pyrroles. These heterocycles are core components of many biologically active molecules.
Thiazole Derivatives: Thiazole rings are present in a number of pharmacologically important compounds. The synthesis of thiazole derivatives can be achieved through various routes, often involving the reaction of a ketone with a sulfur-containing reagent. For instance, novel thiazole derivatives with potential anti-cancer activity have been synthesized through one-pot, multi-component reactions. nih.gov The ketone functionality of this compound could be utilized in similar synthetic strategies.
Furan Derivatives: Furan-containing compounds are also widespread in nature and synthetic chemistry. The synthesis of furan derivatives can be accomplished through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. While not a direct application, the cyclohexanone (B45756) moiety could be chemically modified to create a suitable precursor for such a reaction. The synthesis of naphtho[2,3-b]furan-4,9-diones via a visible-light-mediated [3+2] cycloaddition reaction showcases a modern approach to furan synthesis. nih.gov
Pyrrole Derivatives: Pyrroles are another important class of heterocyclic compounds found in many natural products and pharmaceuticals. The synthesis of pyrrole derivatives can be achieved through various methods, including the Knorr pyrrole synthesis and the Paal-Knorr synthesis. semanticscholar.org Multi-component reactions have also been developed for the efficient synthesis of highly functionalized pyrroles. organic-chemistry.org The ketone in this compound can serve as a handle for introducing the necessary functionality to participate in these cyclization reactions.
Contributions to Materials Science and Fine Chemical Production
Beyond its applications in the synthesis of bioactive molecules, 4-(1,3-Dioxolan-2-yl)cyclohexanone also contributes to the fields of materials science and fine chemical production. lookchem.com Its ability to serve as a building block for complex structures makes it valuable in the creation of new materials with specific properties.
The dioxolane functional group itself can be incorporated into polymers and other materials. While direct applications of this compound in materials science are not extensively documented, its potential as a monomer or a precursor to monomers for polymerization reactions is an area of interest. The production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, often relies on versatile building blocks like this compound. lookchem.com
Applications of 4 1,3 Dioxolan 2 Yl Cyclohexanone As a Versatile Building Block
Contributions to Materials Science and Fine Chemical Production
Development of Functional Materials Precursors
The strategic placement of reactive functional groups in 4-(1,3-Dioxolan-2-yl)cyclohexanone makes it a significant precursor in the synthesis of novel functional materials. The ketone and the protected aldehyde can be selectively manipulated to introduce a variety of functionalities, leading to the creation of monomers that can be polymerized to yield materials with tailored properties.
One of the key applications in this domain is in the synthesis of spirocyclic compounds. The reaction of the ketone group with various reagents can lead to the formation of spiro-systems, which are structural motifs found in numerous natural products and are of growing interest in materials science for their unique three-dimensional architectures. For instance, the ketalization of cyclohexanone (B45756) derivatives is a critical step in the synthesis of spirocyclic building blocks. nih.gov These spiro-compounds can then be further functionalized and polymerized to create materials with enhanced thermal stability and specific optical or electronic properties.
The dioxolane ring, a protected form of an aldehyde, can be deprotected under acidic conditions to reveal the aldehyde functionality. This aldehyde can then participate in a range of reactions, including aldol (B89426) condensations and the formation of Schiff bases, to introduce new functionalities into the molecule. These newly introduced groups can then act as sites for polymerization or as cross-linking agents, enabling the formation of complex polymer networks.
While direct polymerization of this compound is not extensively documented, the polymerization of related dioxolane-containing compounds is well-established. For example, 1,3-dioxolane (B20135) itself can undergo polymerization to form polydioxolane, a polymer with repeating ethenoxymethenoxy units. google.com This suggests the potential for this compound to be used as a comonomer in the synthesis of functional polymers, where the cyclohexanone moiety would introduce specific physical and chemical properties to the resulting polymer chain.
The development of such functional materials is an active area of research, with potential applications in fields ranging from advanced coatings and adhesives to biomedical devices and drug delivery systems. The ability to precisely control the chemical structure of the monomer precursor is essential for tailoring the properties of the final material, and this compound offers a versatile platform for achieving this control.
Role in Industrial Organic Synthesis and Chemical Manufacturing
In the realm of industrial organic synthesis, this compound serves as a crucial intermediate in the multi-step synthesis of a variety of high-value chemical products, including pharmaceuticals and specialty chemicals. The differential reactivity of its two functional groups allows for a stepwise and controlled approach to the construction of complex molecular architectures.
A significant application of this building block is in the synthesis of pharmaceutical intermediates. The cyclohexanone core is a common structural motif in many biologically active molecules. By using this compound as a starting material, chemists can selectively modify the molecule at either the ketone or the protected aldehyde, allowing for the efficient construction of complex drug scaffolds. For example, the synthesis of the antihypertensive drug guanadrel (B1201735) involves the ketalization of cyclohexanone as a key step. nih.gov This highlights the industrial relevance of the chemical transformations that are central to the utility of this compound.
The selective protection of one functional group while another is being chemically transformed is a cornerstone of modern organic synthesis. In the case of this compound, the dioxolane group serves as a robust protecting group for the aldehyde, allowing the ketone to undergo a wide range of reactions without affecting the aldehyde. This includes reactions such as reductions, Grignard additions, and Wittig reactions. Once the desired transformation at the ketone position is complete, the aldehyde can be deprotected and further elaborated.
The industrial-scale synthesis of derivatives of this compound often involves well-established chemical processes that are optimized for high yield and purity. The availability of this compound as a starting material from various chemical suppliers facilitates its use in a wide range of manufacturing processes. achemblock.combldpharm.com
Stereochemical Aspects and Chiral Transformations
Diastereoselectivity in Reactions of 4-(1,3-Dioxolan-2-yl)cyclohexanone and its Derivatives
The diastereoselectivity in reactions of this compound is largely dictated by the conformational preference of the substituents on the cyclohexane (B81311) ring and the direction of nucleophilic attack. The 4-substituent, in this case, the 1,3-dioxolan-2-yl group, influences the facial selectivity of the carbonyl group.
In nucleophilic additions to cyclohexanones, the incoming nucleophile can attack from either the axial or equatorial face. The outcome is generally governed by a combination of steric and stereoelectronic effects. For small nucleophiles, axial attack is often favored to avoid torsional strain with the adjacent axial hydrogens in the transition state, leading to an equatorial alcohol. Conversely, bulky nucleophiles tend to attack from the less hindered equatorial face, resulting in an axial alcohol. nih.gov This principle is often referred to as the Felkin-Anh model. The presence of the 4-(1,3-dioxolan-2-yl) group, which is of moderate steric bulk, can influence this selectivity.
Alkylation of enolates derived from this compound also exhibits diastereoselectivity. The alkylation of conformationally rigid cyclohexanone (B45756) enolates typically occurs from the axial direction to proceed through a chair-like transition state. ubc.ca The regioselectivity of enolate formation, which is crucial for subsequent alkylation, can be controlled by using unsaturated derivatives or specific bases.
Domino reactions, such as Michael-aldol cyclizations, can lead to the formation of highly substituted cyclohexanones with excellent diastereoselectivity. nih.govbeilstein-journals.org In these reactions, the initial Michael addition sets a stereocenter that directs the subsequent intramolecular aldol (B89426) condensation, often proceeding through a chair-like transition state to minimize steric interactions. nih.gov The diastereomeric ratio of the final products in these cascade reactions can be very high, often exceeding 20:1. nih.gov
A summary of factors influencing diastereoselectivity in reactions of substituted cyclohexanones is presented in the table below.
| Reaction Type | Key Factors Influencing Diastereoselectivity | Typical Outcome |
| Nucleophilic Addition | Nucleophile size, Torsional strain, Steric hindrance | Small nucleophiles favor axial attack (equatorial alcohol); Bulky nucleophiles favor equatorial attack (axial alcohol). nih.gov |
| Enolate Alkylation | Conformation of the enolate, Transition state geometry | Axial alkylation is generally favored to proceed through a chair-like transition state. ubc.ca |
| Michael-Aldol Cascade | Stereochemistry of the initial Michael adduct, Cyclization transition state | High diastereoselectivity is often achieved through a stereoconvergent cyclization. nih.gov |
Enantioselective Syntheses Incorporating the Cyclohexanone Scaffold
The synthesis of chiral, non-racemic cyclohexanone derivatives is of significant interest due to their prevalence in natural products and pharmaceuticals. Several strategies have been developed for the enantioselective synthesis of molecules incorporating the cyclohexanone scaffold, which are applicable to derivatives of this compound.
One common approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. youtube.com For instance, chiral oxazolidinones, often referred to as Evans auxiliaries, can be used to achieve highly diastereoselective alkylations and aldol reactions. nih.gov Similarly, chiral sulfoxides can act as chiral cyclic ketone equivalents, enabling the enantioselective synthesis of polysubstituted cyclohexanones. reddit.com
Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric Michael additions and aldol reactions to produce chiral cyclohexanones with high enantioselectivity. nih.gov For example, the reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine and an N-heterocyclic carbene, can afford densely functionalized cyclopentanones, and similar principles can be applied to cyclohexanone synthesis. nih.gov
The following table summarizes common strategies for the enantioselective synthesis of chiral cyclohexanones.
| Synthetic Strategy | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control stereochemistry. youtube.com | High diastereoselectivity, auxiliary is often recoverable. Examples include Evans oxazolidinones and chiral sulfoxides. nih.govreddit.com |
| Organocatalysis | A small chiral organic molecule is used as a catalyst. | Metal-free conditions, high enantioselectivity. Proline and its derivatives are common catalysts for aldol and Michael reactions. nih.gov |
| Asymmetric Cycloadditions | Chiral catalysts are used to control the stereochemistry of cycloaddition reactions. | Efficient construction of cyclic systems with multiple stereocenters. Rh(II)/Sm(III) bimetallic systems can be used for [4+3] cycloadditions. nih.gov |
Conformational Analysis and its Impact on Reactivity and Selectivity
The conformational preferences of this compound are crucial in determining its reactivity and the stereoselectivity of its reactions. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. libretexts.orgmasterorganicchemistry.com
The energy difference between the axial and equatorial conformers is described by the A-value , which represents the Gibbs free energy change (ΔG°) for the equatorial to axial conversion. masterorganicchemistry.comchemistrysteps.com A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position, primarily from 1,3-diaxial interactions. chemistrysteps.com While the specific A-value for the 1,3-dioxolan-2-yl group is not extensively documented, it can be inferred to be of a magnitude that favors the equatorial position to avoid steric clashes with the axial hydrogens at the C2 and C6 positions. The conformational equilibrium of related 4-substituted cyclohexanones has been studied using NMR spectroscopy. researchgate.netrsc.org For instance, in 4-hydroxy-cyclohexanone esters, the conformational equilibrium is influenced by the polarity and steric bulk of the ester group. researchgate.net
The conformation of the cyclohexanone ring directly impacts its reactivity. For example, the rate of reduction of a cyclohexanone can be influenced by the orientation of the carbonyl group and the accessibility of its faces. The presence of a substituent at the 4-position can influence the trajectory of an incoming nucleophile.
The table below shows the A-values for some common substituents on a cyclohexane ring.
| Substituent | A-value (kcal/mol) |
| -CH₃ | 1.70 masterorganicchemistry.com |
| -CH₂CH₃ | 1.75 masterorganicchemistry.com |
| -CH(CH₃)₂ | 2.15 masterorganicchemistry.com |
| -C(CH₃)₃ | ~4.9 masterorganicchemistry.com |
| -OH | 0.87 masterorganicchemistry.com |
| -Br | 0.43 masterorganicchemistry.com |
These values provide a general reference for the steric demand of substituents.
Chirality Transfer and Control in Complex Molecular Architectures
Chirality transfer is a fundamental concept in asymmetric synthesis where an existing stereocenter in a molecule dictates the stereochemical outcome of a new stereocenter being formed. In derivatives of this compound, a chiral center can be introduced either on the cyclohexane ring or within the dioxolane moiety. This existing chirality can then be used to control the stereochemistry of subsequent reactions.
One powerful strategy involves the use of chiral 1,3-dioxolan-4-ones, which can be derived from α-hydroxy acids like lactic acid or mandelic acid. nih.gov These chiral auxiliaries can undergo diastereoselective alkylation, and the resulting stereochemistry is controlled by the existing chiral center at C2 of the dioxolanone ring. nih.govresearchgate.net Although the initial stereocenter at C5 is lost upon enolization, the chirality at C2 effectively shields one face of the enolate, leading to a highly diastereoselective reaction with an electrophile. nih.gov
In the context of this compound, if the dioxolane ring is formed from a chiral diol, it can act as a chiral auxiliary to direct reactions on the cyclohexanone ring. For example, a diastereoselective reduction of the ketone or an alkylation of its enolate could be influenced by the chiral environment created by the dioxolane.
Furthermore, if a stereocenter is created on the cyclohexanone ring, for instance, through an enantioselective reaction as described in section 5.2, this new stereocenter can then direct the stereochemistry of further modifications to the molecule. For example, in the synthesis of chiral 1,3-cyclohexadienals, a stereocenter created in an initial cycloaddition reaction was shown to direct the subsequent transformations. nih.gov This principle of chirality transfer is crucial for the construction of complex molecules with multiple stereocenters in a controlled manner.
Computational and Theoretical Investigations of 4 1,3 Dioxolan 2 Yl Cyclohexanone
Quantum Chemical Calculations on Molecular Structure and Energetics
Quantum chemical calculations offer a microscopic view of the molecule's characteristics, revealing details about its preferred shapes and electronic nature.
The three-dimensional arrangement of atoms in 4-(1,3-dioxolan-2-yl)cyclohexanone is not static. The cyclohexane (B81311) ring can adopt different conformations, primarily the chair and boat forms, with the chair form generally being more stable. The substituents on the ring, the dioxolane group and the ketone, can be in either axial or equatorial positions.
Table 1: Predicted Conformational Stability
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | Equatorial Dioxolane | Most Stable (Reference) |
| Chair | Axial Dioxolane | Higher Energy |
| Boat | Various | Significantly Higher Energy |
Note: This table represents a generalized prediction based on typical cyclohexanone (B45756) conformational analysis. Precise energy differences require specific computational results for this molecule.
The electronic structure of a molecule is key to understanding its reactivity. scispace.com Quantum chemical calculations provide information on the distribution of electrons within the molecule and the energies of its molecular orbitals. researchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. aimspress.com A smaller gap suggests that the molecule is more likely to undergo chemical reactions. researchgate.net
Calculations can also map the electron density, revealing the distribution of charge across the molecule. scispace.com This information helps to identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), predicting how it will interact with other molecules. aimspress.com For this compound, the carbonyl group (C=O) is an electron-withdrawing group, creating a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. The dioxolane group also influences the charge distribution.
Note: Specific values for these properties are dependent on the level of theory and basis set used in the quantum chemical calculations.
Molecular Dynamics Simulations for Reaction Pathway Elucidation
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and elucidating reaction pathways. nih.gov By simulating the motion of atoms over time, MD can provide insights into how a reaction proceeds, including the formation of intermediates and transition states. johannesfeist.eu
For reactions involving cyclohexanone derivatives, MD simulations can help to understand the stereochemical outcomes. nih.gov For instance, in cycloaddition reactions, simulations can show whether the reaction is concerted (bonds form simultaneously) or stepwise (bonds form sequentially), which affects the stereochemistry of the product. nih.gov The simulations can also reveal the influence of solvent molecules and temperature on the reaction pathway. escholarship.org
Prediction of Reactivity and Selectivity via Computational Models
Computational models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. scispace.com By analyzing the molecule's electronic structure and steric properties, these models can forecast where a reaction is most likely to occur and which product is likely to be favored.
For example, in reactions involving nucleophilic attack on the carbonyl group, computational models can predict whether the attack will occur from the axial or equatorial face of the cyclohexane ring, leading to different stereoisomers of the product. These predictions are based on factors such as steric hindrance and the electronic properties of the transition states.
Supramolecular Interactions and Self-Assembly Potential
The study of supramolecular chemistry involves understanding how molecules interact with each other through non-covalent forces to form larger, organized structures. mdpi.com Computational methods are invaluable for investigating these interactions and predicting the self-assembly potential of molecules like this compound. rsc.org
Non-covalent interactions, although weaker than covalent bonds, play a crucial role in determining the structure and properties of molecular solids and assemblies. nih.govnih.gov For this compound, several types of non-covalent interactions are possible:
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, interacting with hydrogen bond donors in other molecules.
Dipole-Dipole Interactions: The polar nature of the carbonyl and dioxolane groups can lead to significant dipole-dipole interactions between molecules.
Computational analysis can identify and quantify these interactions, providing a detailed picture of how the molecules are arranged in a crystal lattice or how they might aggregate in solution. rsc.orgresearchgate.net This understanding is essential for crystal engineering and the design of new materials. nih.gov
Host-Guest Chemistry and Inclusion Compound Formation
While specific computational and theoretical studies on the host-guest chemistry of this compound are not extensively documented in publicly available literature, the principles of its interaction with potential host molecules can be inferred from studies on analogous compounds, particularly other cyclohexanone derivatives and molecules featuring similar functional groups. Cyclodextrins are common host molecules in such studies due to their ability to form inclusion complexes with a variety of guest molecules. nih.govoatext.com
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, are powerful tools for investigating the formation and stability of these inclusion complexes. mdpi.commdpi.com These theoretical approaches provide insights into the binding modes, thermodynamic parameters, and the nature of intermolecular forces driving the complexation.
Detailed Research Findings from Analogous Systems:
Research on the inclusion complexes of various guest molecules with cyclodextrins reveals that the formation of a stable host-guest complex is governed by a combination of factors. These include the size and shape compatibility between the host cavity and the guest molecule, as well as various non-covalent interactions such as hydrophobic interactions, van der Waals forces, and hydrogen bonding. nih.gov
For a molecule like this compound, it is hypothesized that the cyclohexanone moiety, being the most hydrophobic part, would likely be encapsulated within the cyclodextrin (B1172386) cavity. The orientation of the guest molecule within the host can be predicted using molecular docking simulations. mdpi.com Subsequent MD simulations can then be employed to assess the stability of the predicted binding poses and to study the dynamic behavior of the inclusion complex in a solvent environment. mdpi.com
Table 1: Common Computational Methods in Host-Guest Chemistry
| Computational Method | Application in Host-Guest Chemistry |
| Molecular Docking | Predicts the preferred orientation of a guest molecule within the host cavity. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability and dynamics of the host-guest complex. |
| Quantum Mechanical (QM) Calculations | Calculates the electronic structure and energies of the complex to determine binding energies and the nature of intermolecular interactions. |
| Free Energy Calculations | Estimates the binding affinity (e.g., Gibbs free energy of binding) between the host and guest. |
The stability of such inclusion complexes is often quantified by the binding constant (K) or the change in Gibbs free energy (ΔG) upon complexation. Theoretical calculations can provide estimates of these thermodynamic parameters. For instance, studies on other guest molecules have shown that the inclusion process is often enthalpically driven, with favorable van der Waals interactions and hydrogen bond formation contributing to a negative enthalpy change (ΔH). The change in entropy (ΔS) can be complex, involving contributions from the loss of conformational freedom of the guest and the release of high-energy water molecules from the host cavity.
Table 2: Key Thermodynamic Parameters in Host-Guest Complexation
| Thermodynamic Parameter | Description |
| Binding Constant (K) | A measure of the equilibrium between the free host and guest and the inclusion complex. A higher K value indicates a more stable complex. |
| Gibbs Free Energy (ΔG) | The overall energy change upon complexation. A negative ΔG indicates a spontaneous process. |
| Enthalpy Change (ΔH) | The heat change associated with the formation of the complex, reflecting the strength of intermolecular interactions. |
| Entropy Change (ΔS) | The change in disorder of the system upon complexation. |
Advanced Analytical Research Techniques for 4 1,3 Dioxolan 2 Yl Cyclohexanone Studies
Spectroscopic Methods for Mechanistic and Complex Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 4-(1,3-Dioxolan-2-yl)cyclohexanone at an atomic level. They provide detailed information about the connectivity of atoms and their spatial arrangement.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound, especially in cases where one-dimensional spectra may be crowded or ambiguous. wikipedia.org
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the cyclohexane (B81311) ring and within the dioxolane ring, confirming the connectivity of the carbon backbone. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC is used to correlate directly bonded proton and carbon atoms. wikipedia.org This is instrumental in assigning the specific carbon signals to their attached protons in the this compound structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, even if they are not directly bonded. researchgate.net This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the dioxolane group with respect to the cyclohexane ring.
The following table summarizes the expected key correlations for this compound in various 2D NMR experiments.
| 2D NMR Experiment | Correlated Nuclei | Information Gained for this compound |
| COSY | ¹H – ¹H | Connectivity of protons on the cyclohexane and dioxolane rings. |
| HSQC | ¹H – ¹³C (one-bond) | Direct correlation of each proton to its attached carbon atom. |
| HMBC | ¹H – ¹³C (multi-bond) | Correlation between protons and carbons separated by 2-3 bonds, confirming the connection between the cyclohexane and dioxolane moieties. |
| NOESY | ¹H – ¹H (through space) | Spatial proximity of protons, aiding in the determination of the molecule's conformation and stereochemistry. |
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the solid state. This technique can unambiguously establish the absolute configuration of chiral centers, if present, and provide detailed data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.net
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, allowing for accurate monitoring of reaction progress and assessment of final product purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of reactions that synthesize or utilize this compound. researchgate.net By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. A typical HPLC setup for this purpose would involve a reversed-phase column and a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing complex volatile mixtures. sums.ac.ir In the context of this compound, GC separates the compound from other volatile components in a sample, and the mass spectrometer provides a mass spectrum for each component. unar.ac.id This "fingerprint" allows for the identification of known and unknown byproducts in a reaction mixture. scholarsresearchlibrary.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the components. sums.ac.ir
The following table outlines the application of chromatographic techniques in the analysis of this compound.
| Technique | Principle | Application for this compound |
| HPLC | Separation based on differential partitioning between a stationary and a mobile phase. | Monitoring reaction progress, determining product purity, and quantification. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification of components in complex mixtures, analysis of byproducts, and purity assessment. dnacih.com |
Derivatization Strategies for Enhanced Detection and Quantification in Research
In some analytical scenarios, the chemical derivatization of this compound may be employed to enhance its detectability or improve its chromatographic behavior. For instance, derivatization of the ketone group could be performed to introduce a chromophore for more sensitive UV detection in HPLC or to create a more volatile derivative for GC analysis. While specific derivatization strategies for this compound are not extensively documented in readily available literature, general methods for derivatizing ketones are applicable.
Hyphenated Techniques for Online Reaction Monitoring and Process Control
The synthesis of this compound, which involves the ketalization of cyclohexanone (B45756) with ethylene (B1197577) glycol, benefits significantly from the implementation of advanced analytical techniques for real-time monitoring and control. Hyphenated analytical methods, which couple a separation technique with a spectroscopic detection method, are particularly powerful tools in this regard. chemijournal.comnih.gov These techniques provide continuous, in-depth data on reaction kinetics, product formation, and impurity profiles, enabling precise process control and optimization. For the synthesis of this compound, online High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant and effective hyphenated techniques. nih.gov
The integration of these analytical methods directly into the reaction vessel or a flow chemistry setup allows for automated, unattended monitoring of the reaction progress. nih.gov This approach is a cornerstone of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies to ensure final product quality through in-process measurements. mt.com By tracking the concentrations of reactants (cyclohexanone, ethylene glycol), the main product (this compound), and potential byproducts in real-time, chemists and engineers can make immediate adjustments to reaction parameters such as temperature, catalyst loading, or reactant addition rates to maintain optimal conditions.
Online HPLC-MS in the Monitoring of this compound Synthesis
Online HPLC-MS is a versatile technique for monitoring the liquid-phase synthesis of this compound. A small, continuous stream of the reaction mixture is automatically sampled, diluted, and injected into the HPLC system. The HPLC separates the different components of the mixture, which are then detected and identified by the mass spectrometer. nih.govnih.gov
Research Findings:
While specific studies on the online HPLC-MS monitoring of this compound synthesis are not extensively documented in publicly available literature, the principles can be inferred from research on similar ketalization reactions and online monitoring of other organic syntheses. researchgate.net For instance, in a typical batch or flow synthesis, an automated system would withdraw aliquots from the reactor at predefined intervals. These samples would be analyzed to generate real-time concentration profiles of the key species.
The data obtained would resemble the hypothetical findings presented in the table below, which illustrates how online HPLC-MS could be used to track the progress of the reaction.
Interactive Data Table: Hypothetical Real-Time Monitoring of this compound Synthesis using Online HPLC-MS
| Reaction Time (minutes) | Cyclohexanone (mol/L) | Ethylene Glycol (mol/L) | This compound (mol/L) | Water (mol/L) |
| 0 | 1.00 | 1.10 | 0.00 | 0.00 |
| 15 | 0.65 | 0.75 | 0.35 | 0.35 |
| 30 | 0.42 | 0.52 | 0.58 | 0.58 |
| 60 | 0.22 | 0.32 | 0.78 | 0.78 |
| 90 | 0.15 | 0.25 | 0.85 | 0.85 |
| 120 | 0.13 | 0.23 | 0.87 | 0.87 |
This real-time data is invaluable for process control. For example, if the rate of formation of the product plateaus prematurely, it could indicate catalyst deactivation or the reaching of equilibrium. In a continuous flow setup, this information could trigger an automated adjustment of the residence time or the catalyst bed temperature to optimize the yield.
Online GC-MS for Process Understanding and Control
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique suitable for monitoring the synthesis of this compound, particularly due to the volatility of the reactants and the product. mdpi.comdnacih.com In an online GC-MS setup, a vapor-phase sample from the reactor headspace or a volatilized liquid sample is injected into the GC. The components are separated based on their boiling points and polarity and are subsequently identified by the mass spectrometer. hmdb.ca
Research Findings:
Studies on the analysis of cyclohexanone and its derivatives by GC-MS are well-established. dnacih.com For the synthesis of this compound, online GC-MS can provide crucial information about the reaction efficiency and the formation of any volatile impurities. The high separation efficiency of GC is particularly useful for resolving the product from the starting materials and any potential side-products, such as the hemiacetal intermediate.
The following table presents a hypothetical dataset that could be generated from online GC-MS monitoring of the reaction.
Interactive Data Table: Hypothetical Online GC-MS Analysis of Reaction Mixture
| Retention Time (min) | Compound Name | Peak Area (%) at t=0 min | Peak Area (%) at t=60 min |
| 3.2 | Ethylene Glycol | 52.0 | 15.5 |
| 5.7 | Cyclohexanone | 48.0 | 10.2 |
| 9.4 | This compound | 0.0 | 74.3 |
Future Directions in 4 1,3 Dioxolan 2 Yl Cyclohexanone Research
The utility of 4-(1,3-Dioxolan-2-yl)cyclohexanone as a versatile building block in organic synthesis is well-established. However, ongoing research seeks to refine its production, expand its chemical utility, and integrate modern computational tools into its application. The future of research concerning this compound is poised to focus on sustainability, novel chemical transformations, the creation of advanced functional materials, and the application of artificial intelligence to streamline its synthesis and discovery of new derivatives.
Q & A
Q. What are the common synthetic routes for introducing the 1,3-dioxolan-2-yl group into cyclohexanone derivatives?
The 1,3-dioxolan-2-yl group is often introduced via ketalization reactions using ethylene glycol. For example, in the synthesis of 4-[4-(1,3-dioxolan-2-yl)phenoxy]phthalonitrile, the aldehyde group of 4-hydroxybenzaldehyde is protected with ethylene glycol under acid catalysis to form the dioxolane ring . This method ensures regioselectivity and stability during subsequent reactions. Key steps include:
- Reacting the carbonyl compound with excess ethylene glycol in anhydrous conditions.
- Using catalytic amounts of p-toluenesulfonic acid (PTSA) or BF₃·Et₂O.
- Purification via column chromatography to isolate the protected intermediate.
Q. How can researchers characterize 4-(1,3-Dioxolan-2-yl)cyclohexanone using spectroscopic and cheminformatics tools?
Characterization typically involves:
- NMR Spectroscopy : The dioxolane ring protons resonate as a singlet (~δ 4.8–5.2 ppm), while cyclohexanone protons show distinct splitting patterns .
- IR Spectroscopy : Stretching vibrations for the dioxolane C-O-C bond appear at ~1050–1150 cm⁻¹.
- Cheminformatics Software : Tools like Gaussian or Avogadro can model the compound’s geometry and predict reactivity using density functional theory (DFT) . Structural data files (SDF) from databases like PubChem enable further computational analysis .
Q. What are the typical reactivity patterns of this compound in oxidation and reduction reactions?
- Oxidation : The cyclohexanone moiety can undergo further oxidation to form dicarboxylic acids, though the dioxolane ring generally remains intact under mild conditions (e.g., using KMnO₄ in acidic media) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol while preserving the dioxolane group. Selective reduction requires careful control of reaction time and temperature .
Advanced Research Questions
Q. How does this compound facilitate enantioselective synthesis of complex molecules?
The dioxolane group acts as a chiral auxiliary in asymmetric catalysis. For instance, in proline-catalyzed Friedländer condensations, the steric bulk of the dioxolane ring influences transition-state geometry, enhancing enantioselectivity. Studies show that substituents at the 4-position (e.g., tert-butyldimethylsilyloxy groups) significantly alter selectivity compared to simpler derivatives like 4-phenylcyclohexanone . Methodological considerations:
- Use chiral catalysts (e.g., L-proline) in aprotic solvents.
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
Q. What challenges arise in detecting this compound in environmental matrices?
Non-targeted screening in environmental samples (e.g., water, sediments) faces hurdles due to:
- Lack of analytical standards for quantification .
- Co-elution with structurally similar compounds in GC/MS or LC/MS workflows.
- Matrix effects suppressing ionization efficiency . Solutions include:
- High-resolution mass spectrometry (HRMS) for accurate mass matching.
- Derivatization with 2,4-dinitrophenylhydrazine (DNPH) to enhance detectability .
Q. How do thermodynamic properties of this compound influence its stability in synthetic applications?
Thermodynamic data (e.g., enthalpy of combustion, ΔcH°liquid) from NIST databases indicate that the dioxolane ring enhances thermal stability compared to unsubstituted cyclohexanone . Key implications:
- The compound tolerates higher reaction temperatures (e.g., in refluxing toluene).
- Stability under acidic/basic conditions depends on the electron-donating nature of the dioxolane oxygen atoms .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
